molecular formula C₄H₈N₂O₂S B135553 N-Methyl-1-(methylthio)-2-nitroethenamine CAS No. 61832-41-5

N-Methyl-1-(methylthio)-2-nitroethenamine

Cat. No.: B135553
CAS No.: 61832-41-5
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-UHFFFAOYSA-N
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Description

N-Methyl-1-(methylthio)-2-nitroethenamine is a versatile organic compound with the molecular formula C4H8N2O2S. It is characterized by the presence of a nitro group, a methylthio group, and a secondary amine group attached to an ethene motif. This compound is known for its ambiphilic nature, meaning it can act as both a nucleophile and an electrophile, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-(methylthio)-2-nitroethenamine can be synthesized through various methods. One common approach involves the reaction of N-methyl-2-nitroaniline with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactors. The process may include the use of microwave irradiation to enhance reaction rates and reduce reaction times. This method is considered eco-friendly and cost-effective, as it avoids the use of toxic solvents and expensive catalysts .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(methylthio)-2-nitroethenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-1-(methylthio)-2-nitroethenamine has numerous applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylthio)-2-nitroethenamine involves its ambiphilic nature. The nitro group acts as an electron-withdrawing group, making the ethene motif a good Michael acceptor. The methylthio group serves as a leaving group, facilitating nucleophilic substitution reactions. The secondary amine group donates electrons, enhancing the nucleophilicity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-nitroaniline
  • N-Methyl-4-nitroaniline
  • 1,1-Bis(methylthio)-2-nitroethene

Uniqueness

N-Methyl-1-(methylthio)-2-nitroethenamine is unique due to its combination of functional groups, which provide it with both nucleophilic and electrophilic properties. This dual reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

(E)-N-methyl-1-methylsulfanyl-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHPXZGXNYYLD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61832-41-5, 102721-76-6
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
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Record name N-Methyl-1-(methylthio)-2-nitroethenamine, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-1-(methylthio)-2-nitrovinylamine
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Record name N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (E)-
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Synthesis routes and methods I

Procedure details

A solution in methanol (100 ml) of methylamine (9.4 g) was added dropwise over 10 minutes to a stirred solution in methanol (500 ml) at 25°-30° of 1-methylsulphinyl-1-methylthio-2-nitroethylene (18.1 g). T.L.C. analysis indicated immediate complete disappearance of the sulphoxide. Evaporation of the reaction mixture yielded an oily solid which, on recrystallisation from isopropanol gave the title product (8.1 g) m.p. 113°-113.5°.
[Compound]
Name
sulphoxide
Quantity
0 (± 1) mol
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reactant
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9.4 g
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reactant
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Name
1-methylsulphinyl-1-methylthio-2-nitroethylene
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A process according to claim 1 wherein methylcarbonimidodithioic acid dimethyl ester is reacted with nitromethane in the presence of a secondary catalyst containing a rare earth exchanged faujasite to form 1-methylamino-1-methylthio-2-nitroethene.
Quantity
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Synthesis routes and methods IV

Procedure details

A mixture of nitromethane (3 ml), methyl carbonimidodithioic acid dimethyl ester (X, 675 mg), rare earth exchange Y-zeolite (RE 70 Na Y) (675 mg) was heated at 90°-110° C. for 72 hr. It was filtered and the solvent was removed by distillation leaving the required 1-methylamino-1-methylthio-2-nitroethene (II) as residue. m.p. 112°-114° C.
Quantity
675 mg
Type
reactant
Reaction Step One
[Compound]
Name
Y-zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) primarily used for in organic synthesis?

A1: NMSM is a versatile building block for constructing various heterocyclic compounds. Its structure, featuring electrophilic and nucleophilic centers, allows it to participate in multi-component reactions, often leading to the formation of complex heterocyclic frameworks with potential biological activity. [, , , , , ]

Q2: Can you provide some specific examples of heterocyclic systems synthesized using NMSM?

A2: NMSM has been successfully employed in the synthesis of diverse heterocycles, including:

  • 2-amino-3-nitro-4H-chromene derivatives: These compounds are typically synthesized through the reaction of 2-hydroxybenzaldehydes with NMSM in the presence of a base, often in an aqueous medium. []
  • Functionalized N-methyl-1,4-dihydropyridines (1,4-DHPs): These compounds are accessed via a pseudo three-component reaction between NMSM and aromatic aldehydes under microwave irradiation. []
  • Fused 4H-pyran derivatives: Both dihydropyrano[2,3-c]pyrazole and pyrano[3,2-c]chromenone derivatives have been synthesized using NMSM via Knoevenagel, Michael-addition, O-cyclization, and elimination reactions. []
  • Dihydroindeno[1,2-b]pyrrol-4(3aH)-ones: These compounds can be synthesized from ninhydrin and NMSM or (E)-N-(1-(methylthio)-2-nitrovinyl)anilines. []
  • Pyranocarbazole derivatives: These compounds are synthesized via a one-pot three-component coupling of hydroxycarbazoles, aldehydes, and NMSM under microwave irradiation. []
  • 4H-chromen-5-ones: A one-pot reaction of cyclic 1,3-dicarbonyl compounds, aromatic aldehydes, and NMSM under catalyst- and solvent-free conditions yields these derivatives. []
  • Penta-substituted 4H-pyrans: Indolyl and phenyl substituted 4H-pyran-3-carbonitriles can be prepared by reacting the corresponding acetonitriles, aromatic aldehydes, and NMSM. []

Q3: What are the advantages of using NMSM in heterocyclic synthesis?

A3: Several advantages make NMSM attractive for synthesizing heterocyclic compounds:

  • Green chemistry: Many reactions employing NMSM can be performed under solvent-free or environmentally friendly conditions, aligning with green chemistry principles. [, , ]

Q4: What is the typical role of NMSM in these multi-component reactions?

A4: NMSM often acts as an ambiphilic synthon, meaning it can act as both an electrophile and a nucleophile in a reaction sequence. This dual reactivity enables it to participate in domino reactions, where it reacts with other components sequentially to build the heterocyclic ring system. For example, it can undergo Knoevenagel condensation followed by Michael addition and intramolecular cyclization. [, , ]

Q5: Are there any drawbacks or limitations associated with using NMSM?

A5: While NMSM offers several advantages, some potential drawbacks require consideration:

    Q6: What are the structural characteristics of NMSM?

    A6: NMSM is an enamine with a nitro group and a methylthio group attached to the double bond.

      • 1H NMR: Provides information about the hydrogen atom environments in the molecule, helping confirm its structure. [, ]
      • FTIR: Reveals information about the functional groups present in the molecule, such as the nitro group, enamine, and methylthio group. [, ]

      Q7: What are the “push-pull” effects observed in NMSM?

      A7: NMSM exhibits “push-pull” effects due to the electron-donating nature of the methylthio group and the electron-withdrawing nature of the nitro group. This results in significant π-electron delocalization from the ethylene bond into the enamine C-N bond, giving it a near-planar structure. []

      Q8: What is the role of microwave irradiation in reactions involving NMSM?

      A8: Microwave irradiation has been shown to accelerate reactions involving NMSM, significantly reducing reaction times compared to conventional heating methods. This is attributed to the efficient absorption of microwave energy by the polar functional groups in NMSM, leading to rapid heating and faster reaction rates. [, , ]

      Q9: Can you explain the significance of green metrics in assessing the environmental impact of using NMSM?

      A9: Green metrics, such as atom economy, carbon efficiency, E-factor, and reaction mass efficiency, provide quantitative measures of a reaction's environmental friendliness. When evaluating the synthesis of heterocycles using NMSM, these metrics highlight the advantages of using this reagent under mild, solvent-free, or aqueous conditions, contributing to the development of sustainable chemical processes. []

      Q10: What is the importance of computational chemistry and modeling in understanding the reactivity of NMSM?

      A10: Computational chemistry tools can be employed to study the electronic structure of NMSM, predict its reactivity, and understand its interactions with other molecules. Techniques like density functional theory (DFT) calculations can provide insights into reaction mechanisms, transition states, and the influence of substituents on reactivity. These insights are valuable for designing new synthetic routes and optimizing reaction conditions. []

      Q11: Are there analytical methods specifically developed for characterizing and quantifying NMSM?

      A11: Analytical techniques commonly employed for characterizing and quantifying NMSM include:

        Q12: Has the use of NMSM been reported in synthesizing biologically active compounds?

        A12: Yes, NMSM has been employed in synthesizing various heterocyclic compounds that exhibit promising biological activities, such as:* Antiproliferative activity: Pyranocarbazole derivatives synthesized using NMSM have shown potent antiproliferative activity against several cancer cell lines, including DU 145 (prostate cancer), MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and B16-F10 (skin cancer). []* Antimicrobial activity: Dihydropyrido[2,3-d]pyrimidine derivatives, synthesized using NMSM, have demonstrated antimicrobial activity against various bacterial strains. []* Dual cholinesterase inhibitors: Novel 9H-carbazole-4H-chromene hybrids have been developed as potential therapeutic agents for Alzheimer’s disease. []

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